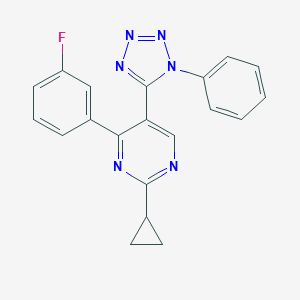![molecular formula C26H26ClNO5 B214932 Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B214932.png)
Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a chemical compound that belongs to the class of quinolinecarboxylates. It has shown promising results in scientific research applications, particularly in the field of medicine.
Mecanismo De Acción
The exact mechanism of action of Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in disease progression. In a study published in the European Journal of Medicinal Chemistry, Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate was found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been shown to exert various biochemical and physiological effects. In a study published in the Journal of Enzyme Inhibition and Medicinal Chemistry, Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate was found to exhibit potent anti-inflammatory activity by inhibiting the activity of the enzyme cyclooxygenase-2. It has also been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate in lab experiments is its potent therapeutic activity against various diseases. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the main limitations of using Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. One potential direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Another potential direction is to explore its potential as a drug delivery system, as it has been shown to exhibit favorable pharmacokinetic properties. Additionally, further studies are needed to investigate its potential toxicity and safety profile, particularly in vivo.
Métodos De Síntesis
The synthesis of Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves a multi-step process. The first step involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-chlorobenzyl bromide in the presence of potassium carbonate. The resulting product is then subjected to a reaction with 2-methyl-3-oxobutanenitrile in the presence of ammonium acetate and acetic acid. The final step involves the esterification of the resulting product with methyl chloroformate in the presence of triethylamine.
Aplicaciones Científicas De Investigación
Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections. In a study published in the Journal of Medicinal Chemistry, Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate was found to exhibit potent anticancer activity against various human cancer cell lines.
Propiedades
Nombre del producto |
Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate |
|---|---|
Fórmula molecular |
C26H26ClNO5 |
Peso molecular |
467.9 g/mol |
Nombre IUPAC |
methyl 4-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H26ClNO5/c1-15-23(26(30)32-3)24(25-19(28-15)9-6-10-20(25)29)16-11-12-21(22(13-16)31-2)33-14-17-7-4-5-8-18(17)27/h4-5,7-8,11-13,24,28H,6,9-10,14H2,1-3H3 |
Clave InChI |
AYIJMOWSQQQCBQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OCC4=CC=CC=C4Cl)OC)C(=O)OC |
SMILES canónico |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OCC4=CC=CC=C4Cl)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-chlorophenyl)-5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazole](/img/structure/B214849.png)
![5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-1H-tetraazole](/img/structure/B214850.png)
![5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214851.png)
![5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B214852.png)


![4-(3-chlorophenyl)-2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine](/img/structure/B214856.png)
![2-cyclopropyl-4-(2-fluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine](/img/structure/B214857.png)
![Dimethyl 4-[2-(4-bromophenyl)-2-chlorovinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B214861.png)
![5-[5-(2-fluorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B214865.png)
![1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole](/img/structure/B214866.png)
![2-(2,6-dichlorobenzyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214868.png)

